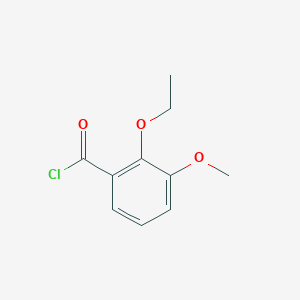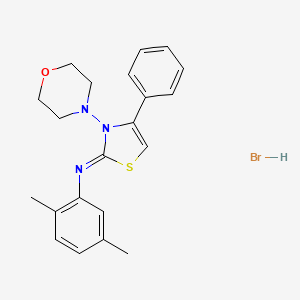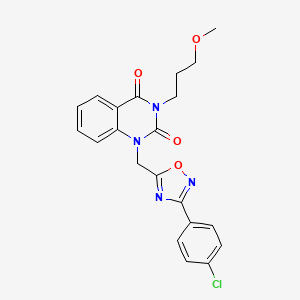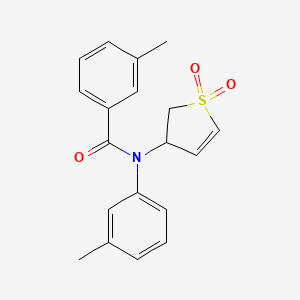![molecular formula C16H15N3O3 B2701239 2-methoxy-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide CAS No. 2034317-87-6](/img/structure/B2701239.png)
2-methoxy-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide is a complex organic compound featuring a methoxy group, a methyl group, and a phenyl group attached to an oxazolo[5,4-b]pyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide typically involves the following steps:
Formation of the Oxazolo[5,4-b]pyridine Core: This can be achieved through the cyclization of a suitable precursor, such as 2-chloro-N-(6-methyl-2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)acetamide, using reagents like phosphorus oxychloride (POCl₃) under heating conditions.
Methoxylation: Introduction of the methoxy group can be performed using methanol in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Acetamide Formation: The final step involves the acylation of the oxazolo[5,4-b]pyridine derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would enhance the efficiency and safety of the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction of the oxazolo[5,4-b]pyridine core can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: NaOMe in methanol or KOtBu in tert-butanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or amides.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 2-methoxy-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be used in the synthesis of bioactive molecules that may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicinal chemistry, this compound can be used to design and synthesize new pharmaceuticals. Its structural features may contribute to the development of drugs with improved efficacy and reduced side effects.
Industry
In the chemical industry, this compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism by which 2-methoxy-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The oxazolo[5,4-b]pyridine core can bind to active sites, modulating the activity of these targets and influencing biological pathways. The methoxy and acetamide groups may enhance the compound’s binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
2-methoxy-N-(5-methyl-2-phenyloxazolo[4,5-b]pyridin-6-yl)acetamide: Similar structure but different positioning of the oxazole ring.
2-methoxy-N-(5-methyl-2-phenyloxazolo[5,4-c]pyridin-6-yl)acetamide: Variation in the fusion of the oxazole and pyridine rings.
2-methoxy-N-(5-methyl-2-phenyloxazolo[5,4-d]pyridin-6-yl)acetamide: Another structural isomer with different ring fusion.
Uniqueness
2-methoxy-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
2-methoxy-N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-10-12(18-14(20)9-21-2)8-13-16(17-10)22-15(19-13)11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNLGMNGOXPQBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Cyanomethanesulfonyl)methyl]benzoic acid](/img/structure/B2701161.png)
![2-chloro-N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-methylacetamide](/img/structure/B2701163.png)
![3-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2701164.png)


![N-[2,2-bis(benzenesulfonyl)ethenyl]-2,4-dimethylaniline](/img/structure/B2701169.png)




![4-(6-{[(benzylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2701177.png)

